3-methyl-1-phenyl-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one
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Overview
Description
3-methyl-1-phenyl-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that combines a pyrazolo[3,4-b]pyridinone core with a tetrahydroquinoline moiety, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-phenyl-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[3,4-b]pyridinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a substituted pyridine and a hydrazine derivative, the cyclization can be induced using a strong acid like hydrochloric acid or a base like sodium hydroxide.
Introduction of the Tetrahydroquinoline Moiety: The tetrahydroquinoline unit can be introduced via a Friedländer synthesis, which involves the condensation of an aniline derivative with a carbonyl compound in the presence of an acid catalyst.
Final Coupling and Functionalization: The final step involves coupling the pyrazolo[3,4-b]pyridinone core with the tetrahydroquinoline moiety, followed by functionalization to introduce the 3-methyl and 1-phenyl groups. This can be achieved through various organic reactions such as alkylation and acylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be used to modify the pyrazolo[3,4-b]pyridinone core, potentially converting it to a more saturated form.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while substitution reactions could introduce halogen or nitro groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound could be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrazolo[3,4-b]pyridinone core is particularly interesting for its potential interactions with biological targets.
Medicine
Medicinally, this compound and its derivatives could be explored for their pharmacological properties
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism by which 3-methyl-1-phenyl-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3-methyl-5-pyrazolone: A simpler compound with a similar pyrazolone core.
Quinoline derivatives: Compounds with a quinoline structure, which share some structural features with the tetrahydroquinoline moiety.
Pyrazolo[3,4-b]pyridine derivatives: Compounds with the same core structure but different substituents.
Uniqueness
What sets 3-methyl-1-phenyl-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one apart is its combination of the pyrazolo[3,4-b]pyridinone core with the tetrahydroquinoline moiety, along with the specific functional groups attached. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-(3,4-dihydro-2H-quinoline-1-carbonyl)-3-methyl-1-phenyl-7H-pyrazolo[3,4-b]pyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c1-15-20-21(28)18(14-24-22(20)27(25-15)17-10-3-2-4-11-17)23(29)26-13-7-9-16-8-5-6-12-19(16)26/h2-6,8,10-12,14H,7,9,13H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGABJXVGGILDIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=O)C(=CN2)C(=O)N3CCCC4=CC=CC=C43)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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